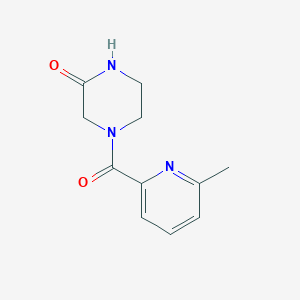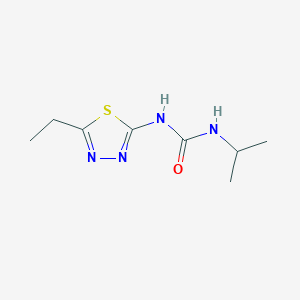
1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea involves the inhibition of certain enzymes and signaling pathways in the body. This inhibition leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells. The exact mechanism of action is still under investigation, but studies have shown promising results.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea has various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, making it an effective tool for studying these pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful dosing and handling are required to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on 1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential side effects and toxicity of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, 1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea is a promising compound with potential applications in scientific research. Its high potency and specificity make it an effective tool for studying various enzymes and signaling pathways. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea involves the reaction of cyclopropylmethylamine and 3-isothiocyanato-1,1-dioxothiolane in the presence of a base. The resulting compound is then treated with urea to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea has been studied for its potential applications in scientific research. One of the major areas of research is its use as a therapeutic agent for various diseases. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3-(1,1-dioxothiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c12-9(10-5-7-1-2-7)11-8-3-4-15(13,14)6-8/h7-8H,1-6H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHMMKJVFUFSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

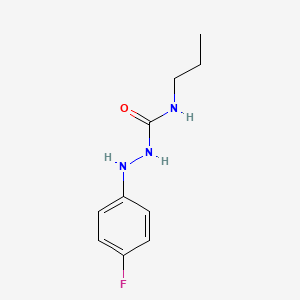

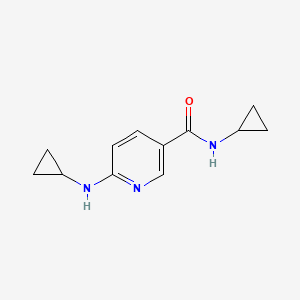
![4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)
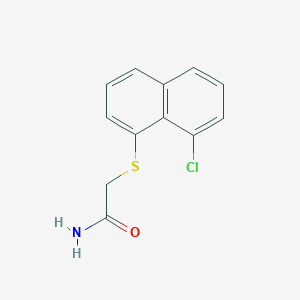
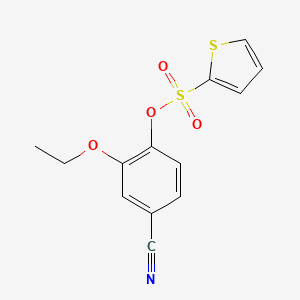
![2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B7529041.png)
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)



![5-Methyl-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]oxolan-2-one](/img/structure/B7529087.png)
